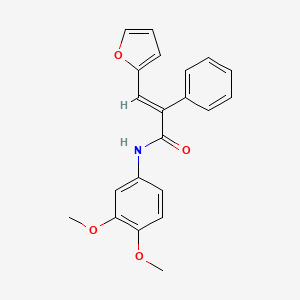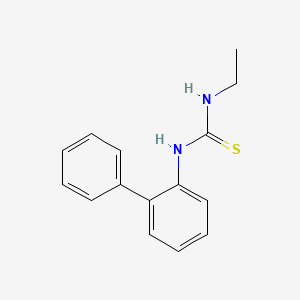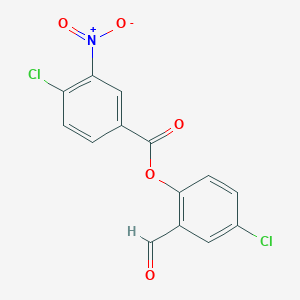![molecular formula C19H23N3O3 B5877067 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5877067.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol, also known as DMNP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMNP is a yellow powder that is soluble in organic solvents and has a molecular weight of 369.45 g/mol.
科学的研究の応用
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol has been used in a wide range of scientific research applications, including but not limited to:
1. As a fluorescent probe for imaging biological membranes and intracellular structures.
2. As a tool for studying the binding and transport of small molecules across biological membranes.
3. As a substrate for enzymatic assays to measure the activity of enzymes involved in drug metabolism and detoxification.
4. As a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
作用機序
The mechanism of action of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol is not fully understood, but it is believed to involve interactions with biological membranes and proteins. 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol has been shown to bind to lipid bilayers and alter their physical properties, such as fluidity and curvature. 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol has also been shown to interact with proteins involved in membrane transport and signal transduction pathways, leading to changes in their activity and function.
Biochemical and Physiological Effects:
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol has been shown to have a variety of biochemical and physiological effects, including:
1. Altering the permeability and fluidity of biological membranes.
2. Modulating the activity of transporters and channels involved in the uptake and efflux of small molecules.
3. Inducing oxidative stress and DNA damage in cells.
4. Inhibiting the activity of enzymes involved in drug metabolism and detoxification.
実験室実験の利点と制限
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol has several advantages for use in lab experiments, including its fluorescent properties, low toxicity, and ability to interact with biological membranes and proteins. However, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol also has some limitations, such as its limited solubility in aqueous solutions and potential for non-specific binding to proteins and other biomolecules.
将来の方向性
There are several future directions for research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol, including:
1. Developing new synthesis methods to improve the yield and purity of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol.
2. Investigating the mechanism of action of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol at the molecular level, using techniques such as NMR spectroscopy and X-ray crystallography.
3. Studying the pharmacokinetics and pharmacodynamics of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol in vivo, to better understand its potential therapeutic applications.
4. Developing new fluorescent probes based on the structure of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol, with improved properties for imaging biological systems.
Conclusion:
In conclusion, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol is a chemical compound that has been extensively studied for its potential use in scientific research. 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol has a wide range of applications, including as a fluorescent probe, tool for studying membrane transport, and potential therapeutic agent. Future research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol will likely focus on improving synthesis methods, understanding its mechanism of action, and developing new applications for this versatile compound.
合成法
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylpiperazine with 4-nitrobenzaldehyde, followed by reduction and demethylation. The yield of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol can be improved by optimizing reaction conditions such as temperature, pH, and reaction time.
特性
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-3-4-15(2)18(11-14)21-9-7-20(8-10-21)13-16-12-17(22(24)25)5-6-19(16)23/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTHANIRQQBTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422869 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)
![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)
![N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5877029.png)


![1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5877037.png)


![6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5877051.png)

